molecular formula C16H13F3N2OS B5772752 4-methyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide

4-methyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B5772752
M. Wt: 338.3 g/mol
InChI Key: RFRWUXTTZJJLAD-UHFFFAOYSA-N
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Description

4-methyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide is an organic compound with the molecular formula C15H12F3NO. This compound is known for its unique chemical structure, which includes a trifluoromethyl group, a phenyl ring, and a carbamothioyl group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves the reaction of 4-methylbenzoic acid with 2-(trifluoromethyl)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-methyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide
  • 4-methyl-N-{[4-(trifluoromethyl)phenyl]carbamothioyl}benzamide
  • 4-methyl-N-{[2-(difluoromethyl)phenyl]carbamothioyl}benzamide

Uniqueness

4-methyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .

Properties

IUPAC Name

4-methyl-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2OS/c1-10-6-8-11(9-7-10)14(22)21-15(23)20-13-5-3-2-4-12(13)16(17,18)19/h2-9H,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRWUXTTZJJLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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